Z-Arg-Arg-AMC hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

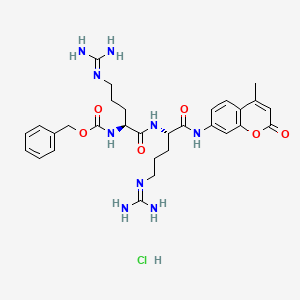

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H/t22-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNWWKWVKPXKI-SJEIDVEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClN9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136132-67-7 | |

| Record name | Z-Arg-Arg-7-Amido-4-methylcoumarin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Z-Arg-Arg-AMC Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic substrate Z-Arg-Arg-AMC hydrochloride, a valuable tool for the characterization of specific protease activity. We will delve into its core mechanism of action, present quantitative kinetic data, and provide detailed experimental protocols and visualizations to facilitate its effective use in research and drug development.

Core Mechanism of Action

This compound is a synthetic substrate used to measure the activity of certain proteases, most notably cathepsin B and other trypsin-like serine proteases.[1] Its mechanism is based on the principle of fluorescence resonance energy transfer (FRET). The molecule consists of a dipeptide sequence, Arginine-Arginine (Arg-Arg), which is recognized by the target protease. This dipeptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2]

In its intact, uncleaved state, the fluorescent properties of the AMC group are quenched. Upon introduction to a biologically active sample containing the target protease, the enzyme recognizes and cleaves the peptide bond between the C-terminus of the second arginine residue and the AMC molecule. This cleavage event liberates the AMC fluorophore from the quenching effects of the dipeptide, resulting in a significant increase in fluorescence. The rate of this increase in fluorescence is directly proportional to the enzymatic activity of the protease in the sample.[1][2] The fluorescence of free AMC can be measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[2][3]

While Z-Arg-Arg-AMC is a widely used and effective tool, it is important to note its limitations. The substrate is not entirely specific to cathepsin B and can be cleaved by other proteases, such as cathepsins L and V.[2] Furthermore, its activity is pH-dependent, with studies suggesting it functions more effectively at neutral pH for monitoring cathepsin B activity, while showing minimal activity in acidic conditions.[4] For studies requiring higher specificity, alternative substrates such as Z-Nle-Lys-Arg-AMC have been developed.[2][5]

Quantitative Enzyme Kinetics

The efficiency of an enzyme's catalysis of a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Km, represents the catalytic efficiency of the enzyme. Below is a summary of the reported kinetic parameters for the hydrolysis of Z-Arg-Arg-AMC by human cathepsin B at different pH levels.

| Substrate | Enzyme | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Arg-Arg-AMC | Human Cathepsin B | 7.2 | 180 ± 20 | 0.41 ± 0.02 | 2300 | Hook et al., 2023 |

| Z-Arg-Arg-AMC | Human Cathepsin B | 4.6 | 210 ± 30 | 0.09 ± 0.01 | 430 | Hook et al., 2023 |

Data extracted from a study by Hook et al. (2023) published in Biochemistry.[6]

Cathepsin B Synthesis and Activation Pathway

Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular proteolysis.[1] It is initially synthesized as an inactive preproenzyme in the endoplasmic reticulum. The signal peptide is cleaved, and the resulting procathepsin B is transported to the Golgi apparatus for further processing and glycosylation. From the trans-Golgi network, mannose-6-phosphate-tagged procathepsin B is sorted to the endosomes. In the acidic environment of the late endosomes and lysosomes, the propeptide is cleaved, leading to the activation of the mature, double-chain form of cathepsin B.[7][8]

Caption: Cathepsin B synthesis, activation, and cleavage of Z-Arg-Arg-AMC.

Experimental Workflow for Protease Activity Assay

The following diagram outlines a typical workflow for measuring protease activity using this compound in a microplate-based fluorometric assay.

Caption: General workflow for a fluorometric protease activity assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Purified Enzyme Assay

This protocol is designed for measuring the activity of purified cathepsin B or other target proteases.

Materials:

-

Purified active protease of interest

-

This compound (10 mM stock in DMSO)

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 6.0[9] (adjust pH as needed for the specific enzyme)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with Ex/Em filters for 360/460 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C. On the day of the experiment, bring the buffer to the desired assay temperature (e.g., 37°C).

-

Thaw the Z-Arg-Arg-AMC stock solution. Prepare a 2X working solution of the substrate by diluting the stock in the Assay Buffer to the desired final concentration (e.g., 20-100 µM final concentration after addition to the well).

-

Prepare a dilution series of the purified enzyme in the Assay Buffer.

-

-

Assay Setup:

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at the assay temperature for 5-10 minutes.[9]

-

Initiate the reaction by adding 25 µL of the 2X substrate working solution to all wells.[9]

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity (Ex/Em = 360/460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

Determine the initial reaction rate (V₀) from the linear portion of the curve.

-

For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.[9]

-

Protocol 2: Live-Cell Cathepsin B Activity Assay

This protocol is suitable for measuring intracellular cathepsin B activity in a high-throughput format.[1]

Materials:

-

Cells cultured in a black-walled, clear-bottom 96-well plate

-

This compound (10 mM stock in DMSO)

-

Phenol (B47542) red-free cell culture medium

-

Cathepsin B inhibitor (e.g., CA-074) for control wells[2]

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a black-walled 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 1x10⁴ to 5x10⁴ cells per well).[1]

-

Culture the cells overnight or until they reach the desired confluency.

-

Treat the cells with the experimental compounds as required. Include untreated and inhibitor-treated control wells. For the inhibitor control, pre-treat the cells with a cathepsin B inhibitor for 30-60 minutes.[1]

-

-

Substrate Loading and Measurement:

-

Prepare a 2X working solution of Z-Arg-Arg-AMC in pre-warmed, serum-free, phenol red-free medium to achieve a final concentration of 10-50 µM.[1]

-

Carefully remove the medium from the wells and add an equal volume of the 2X substrate solution.[1]

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

The activity can be expressed as Relative Fluorescence Units (RFU) per minute.

-

Confirm the specificity of the signal by observing a significant reduction in fluorescence in the inhibitor control wells.[2]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Figure 1, [Cathepsin B intracellular trafficking. CTSB...]. - Cerebral Ischemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Z-Arg-Arg-AMC Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Arg-AMC hydrochloride (Nα-Carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride) is a highly sensitive fluorogenic substrate routinely employed for the detection and quantification of trypsin-like serine proteases and, most notably, the lysosomal cysteine protease, Cathepsin B. The enzymatic cleavage of the Arg-AMC bond releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which exhibits excitation and emission maxima in the ranges of 360-380 nm and 440-460 nm, respectively. This release of a fluorescent signal allows for the real-time monitoring of enzymatic activity, making Z-Arg-Arg-AMC an invaluable tool in drug discovery, enzyme kinetics, and cellular biology. This guide provides a comprehensive overview of the technical aspects of using this compound, including its biochemical properties, detailed experimental protocols, and its application in studying relevant biological pathways.

Biochemical Properties and Specificity

Z-Arg-Arg-AMC is recognized and cleaved by proteases that show a preference for arginine residues at the P1 and P2 positions of the cleavage site. While it is a widely used substrate for Cathepsin B, it is important to note that it is not entirely specific and can be cleaved by other cathepsins, such as Cathepsin L and Cathepsin V.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the enzymatic cleavage of this compound.

| Parameter | Value | Enzyme | pH | Reference |

| Excitation Wavelength | 360-380 nm | - | - | |

| Emission Wavelength | 440-460 nm | - | - |

| Enzyme | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |

| Cathepsin B | 0.39 mM | - | Lower catalytic efficiency | 6.0 | |

| Cathepsin B | - | - | Higher catalytic efficiency | 7.2 | |

| Cathepsin B | - | - | Lower catalytic efficiency | 4.6 | |

| Cathepsin L (with Z-Phe-Arg-AMC) | 0.77 µM | 1.5 s⁻¹ | 1.95 x 10⁶ M⁻¹s⁻¹ | 5.5 |

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortexer

-

Ultrasonic bath (optional)

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of the powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

General Protocol for a Cathepsin B Activity Assay

This protocol provides a general workflow for measuring Cathepsin B activity in purified enzyme preparations or cell lysates using a 96-well plate format.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Purified Cathepsin B or cell lysate containing Cathepsin B

-

Assay Buffer (e.g., 100 mM Sodium Phosphate, 1 mM EDTA, 2 mM DTT, pH 6.8)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the working solutions:

-

Substrate Working Solution: Dilute the Z-Arg-Arg-AMC stock solution in the assay buffer to the desired final concentration (e.g., 20-100 µM). Prepare this solution fresh before the assay.

-

Enzyme Solution: Dilute the purified Cathepsin B or cell lysate to the desired concentration in the assay buffer.

-

-

Set up the assay plate:

-

Add 50 µL of the enzyme solution to the appropriate wells.

-

Include a "no-enzyme" control by adding 50 µL of assay buffer instead of the enzyme solution to control for substrate autohydrolysis.

-

If using inhibitors, pre-incubate the enzyme with the inhibitor for the desired time before adding the substrate.

-

-

Initiate the reaction:

-

Add 50 µL of the substrate working solution to each well to start the enzymatic reaction.

-

-

Measure fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot (ΔRFU/min).

-

Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.

-

If a standard curve of free AMC was generated, the rate of AMC production can be quantified.

-

General Protocol for a Trypsin-Like Protease Activity Assay

This protocol provides a general workflow for measuring the activity of trypsin-like serine proteases.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Purified trypsin or other trypsin-like protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the working solutions:

-

Substrate Working Solution: Dilute the Z-Arg-Arg-AMC stock solution in the assay buffer to the desired final concentration (e.g., 20-100 µM).

-

Enzyme Solution: Dilute the purified trypsin in the assay buffer.

-

-

Set up the assay plate:

-

Add 50 µL of the enzyme solution to the appropriate wells.

-

Include a "no-enzyme" control with 50 µL of assay buffer.

-

-

Initiate the reaction:

-

Add 50 µL of the substrate working solution to each well.

-

-

Measure fluorescence:

-

Measure the fluorescence kinetically as described in the Cathepsin B assay protocol.

-

-

Data Analysis:

-

Analyze the data as described in the Cathepsin B assay protocol.

-

Signaling Pathways and Experimental Workflows

Cathepsin B-Mediated Apoptosis Pathway

Cathepsin B, upon its release from the lysosome into the cytosol, can initiate apoptosis through the intrinsic pathway. A key event is the cleavage of the pro-apoptotic protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and the subsequent activation of the caspase cascade.

Caption: Cathepsin B-mediated intrinsic apoptosis pathway.

Cathepsin B in Extracellular Matrix Degradation

In pathological conditions such as cancer, Cathepsin B can be secreted into the extracellular space where it contributes to the degradation of extracellular matrix (ECM) components like collagen and fibronectin. This process facilitates tumor cell invasion and metastasis. Cathepsin B can also activate other proteases, such as matrix metalloproteinases (MMPs), creating a proteolytic cascade.

Caption: Role of Cathepsin B in extracellular matrix degradation.

Experimental Workflow for Enzyme Activity Assay

The following diagram illustrates a typical experimental workflow for measuring enzyme activity using this compound.

Caption: General experimental workflow for a fluorometric enzyme assay.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that is instrumental in the study of Cathepsin B and trypsin-like serine proteases. Its use in well-defined experimental protocols allows for the accurate determination of enzyme kinetics and the screening of potential inhibitors. Furthermore, its application extends to the investigation of complex cellular processes such as apoptosis and cancer metastasis, providing valuable insights for researchers and drug development professionals. Understanding the substrate's specificity and the details of the assay conditions is crucial for obtaining

The Specificity of Z-Arg-Arg-AMC Hydrochloride: A Technical Guide for Researchers

An in-depth examination of the enzymatic cleavage of the fluorogenic substrate Z-Arg-Arg-AMC hydrochloride, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its specificity, optimal usage in experimental settings, and its role in elucidating key biological pathways.

Introduction

This compound is a widely utilized fluorogenic substrate for the sensitive detection of proteolytic activity. Its core dipeptide structure, composed of two consecutive arginine residues, makes it a primary target for proteases with a preference for basic amino acids at the P1 and P2 positions. Upon enzymatic cleavage of the amide bond between the dipeptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC molecule is released, providing a direct and quantifiable measure of enzyme activity. While it is most renowned as a substrate for Cathepsin B, its utility extends to other proteases, albeit with varying efficiencies. This guide provides a detailed technical overview of the substrate specificity of Z-Arg-Arg-AMC, supported by quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Substrate Specificity and Quantitative Data

The enzymatic cleavage of Z-Arg-Arg-AMC is not exclusive to a single protease. Several enzymes, primarily from the cysteine and serine protease families, can hydrolyze this substrate. The efficiency of this cleavage, however, varies significantly between proteases and is often influenced by experimental conditions such as pH.

Cysteine Proteases: The Cathepsin Family

Z-Arg-Arg-AMC is most prominently used as a substrate for Cathepsin B , a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression and neurodegenerative diseases.[1] However, it is not entirely specific for Cathepsin B and can be cleaved by other members of the cathepsin family, most notably Cathepsin L and Cathepsin V .[2] This cross-reactivity is a critical consideration when interpreting data from complex biological samples.

The following table summarizes the available kinetic parameters for the hydrolysis of Z-Arg-Arg-AMC by various cathepsins. It is important to note that the optimal pH for Cathepsin B endopeptidase activity towards this substrate is in the neutral range (pH 6.0-7.2), while Cathepsins L and V are generally more active at acidic pH.[2]

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference(s) |

| Cathepsin B | Human | 390 | - | - | 6.0 | |

| Cathepsin B | Human | 205 | 1.1 | 5,366 | 7.2 | [2] |

| Cathepsin B | Human | 211 | 0.2 | 948 | 4.6 | [2] |

| Cathepsin L | - | Data not readily available | Data not readily available | Data not readily available | Acidic | [2] |

| Cathepsin V | - | Data not readily available | Data not readily available | Data not readily available | Acidic | [2] |

| Cathepsin K | - | Not a primary substrate | Not a primary substrate | Not a primary substrate | - | [2] |

| Cathepsin S | - | Not a primary substrate | Not a primary substrate | Not a primary substrate | - | [2] |

Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature. The data presented here are for comparative purposes.

Serine Proteases: Trypsin-like Enzymes

Z-Arg-Arg-AMC is also recognized and cleaved by a range of trypsin-like serine proteases that exhibit a preference for arginine at the P1 position.[3] This class of enzymes includes trypsin, plasma kallikrein, plasmin, and thrombin. However, detailed and standardized kinetic data (Km and kcat) for the hydrolysis of Z-Arg-Arg-AMC by these proteases are not as readily available in the published literature as for the cathepsins. Researchers should exercise caution when using this substrate to measure the activity of trypsin-like proteases in complex mixtures and should consider the use of more specific substrates or inhibitors to confirm the identity of the active enzyme.

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| Trypsin | - | Data not readily available | Data not readily available | Data not readily available | ~8.0 |

| Plasma Kallikrein | - | Data not readily available | Data not readily available | Data not readily available | ~8.0 |

| Plasmin | - | Data not readily available | Data not readily available | Data not readily available | ~7.4 |

| Thrombin | - | Data not readily available | Data not readily available | Data not readily available | ~8.0 |

Experimental Protocols

Accurate and reproducible results in enzyme assays using Z-Arg-Arg-AMC depend on meticulous experimental design and execution. Below are detailed protocols for a general fluorometric assay with purified enzyme and for measuring activity in cell lysates.

Protocol 1: General Fluorometric Assay for Purified Protease Activity

This protocol provides a general framework for determining the kinetic parameters of a purified protease using Z-Arg-Arg-AMC.

Materials:

-

Purified enzyme of interest

-

This compound

-

Anhydrous DMSO

-

Assay Buffer (e.g., for Cathepsin B: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.8)[4]

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Substrate Stock Solution Preparation:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot the stock solution into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.[5]

-

-

Enzyme Preparation:

-

Dilute the purified enzyme to the desired working concentration in the appropriate assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of the Z-Arg-Arg-AMC substrate diluted in assay buffer. A typical concentration range to determine Km might be 0.1 to 5 times the expected Km value.

-

Include a "no enzyme" control for each substrate concentration to measure background fluorescence and substrate auto-hydrolysis.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the diluted enzyme solution to each well. The final volume in each well should be consistent.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired assay temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a period of 30-60 minutes.[5]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the "no enzyme" control from the corresponding experimental wells.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

-

Protocol 2: Measuring Protease Activity in Cell Lysates

This protocol is designed to measure the activity of a target protease within a complex biological sample, such as a cell lysate.

Materials:

-

Cultured cells

-

Lysis buffer (e.g., RIPA buffer) with or without protease inhibitors (depending on the target)

-

This compound

-

Anhydrous DMSO

-

Assay Buffer

-

Specific inhibitor for the target protease (for control experiments)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest and wash cells with cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add a standardized amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

Include the following controls:

-

No Lysate Control: Assay buffer only, to measure substrate auto-hydrolysis.

-

Inhibitor Control: Cell lysate pre-incubated with a specific inhibitor of the target protease to confirm specificity.

-

Negative Control Lysate (optional): Lysate from cells known not to express the target protease.

-

-

-

Initiation of Reaction:

-

Prepare a working solution of Z-Arg-Arg-AMC in the assay buffer at the desired final concentration (e.g., 20-100 µM).

-

Add the substrate working solution to all wells to initiate the reaction.

-

-

Fluorescence Measurement:

-

Follow the same procedure as in Protocol 1 for kinetic measurement.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (ΔRFU/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the "no lysate" control from all other wells.

-

Compare the activity in the presence and absence of the specific inhibitor to determine the target-specific activity.

-

Signaling Pathways

The proteases that cleave Z-Arg-Arg-AMC are involved in numerous critical signaling pathways. Understanding these pathways provides context for the application of this substrate in research.

Cathepsin B in Cancer Progression and Extracellular Matrix Degradation

Cathepsin B plays a multifaceted role in cancer, contributing to tumor growth, invasion, and metastasis.[6][7] One of its key functions is the degradation of the extracellular matrix (ECM), which facilitates cancer cell invasion.[1][8]

Cathepsin L in Antigen Presentation

Cathepsin L is a key protease in the endo-lysosomal pathway responsible for the processing of antigens for presentation by MHC class II molecules to CD4+ T cells.[2] It is involved in the degradation of the invariant chain (Ii), a chaperone protein that initially occupies the peptide-binding groove of MHC class II molecules.

Conclusion

This compound is a valuable tool for the study of proteases that recognize di-arginine motifs. While its primary application is in the study of Cathepsin B, its cross-reactivity with other cathepsins and trypsin-like serine proteases necessitates careful experimental design and data interpretation. By understanding the substrate's specificity, employing rigorous experimental protocols with appropriate controls, and considering the relevant biological pathways, researchers can effectively leverage Z-Arg-Arg-AMC to gain significant insights into the roles of these important enzymes in health and disease.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Arg-Arg-AMC Hydrochloride: A Comprehensive Technical Guide to its Fluorogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Arg-AMC hydrochloride is a widely utilized fluorogenic substrate for the sensitive and continuous assay of a variety of proteases, most notably cathepsin B and other trypsin-like serine proteases. Its utility in biochemical and cellular assays stems from its specific dipeptide sequence, which is recognized and cleaved by target enzymes, leading to the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. This technical guide provides an in-depth overview of the core fluorogenic properties of Z-Arg-Arg-AMC, detailed experimental protocols, and the cellular signaling pathways in which its target enzymes are involved.

Core Fluorogenic Properties

The fundamental principle behind the use of Z-Arg-Arg-AMC lies in the quenching of the AMC fluorophore when it is part of the intact substrate. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the AMC is released, resulting in a significant increase in fluorescence intensity. This direct proportionality between enzyme activity and fluorescence signal allows for real-time kinetic measurements.

Mechanism of Action

The enzymatic cleavage of Z-Arg-Arg-AMC is a hydrolytic reaction catalyzed by proteases that recognize the Arg-Arg dipeptide sequence.

Caption: Enzymatic cleavage of Z-Arg-Arg-AMC by a target protease.

Quantitative Data

A summary of the key quantitative parameters of Z-Arg-Arg-AMC and the resulting AMC fluorophore is presented below. This data is essential for accurate experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Chemical Formula | C28H37N9O5 · xHCl | N/A |

| Molecular Weight | 595.66 g/mol (free base) | [1] |

| Excitation Wavelength (λex) | 340-360 nm | [2] |

| Emission Wavelength (λem) | 440-460 nm | [2] |

| Extinction Coefficient (ε) of AMC | ~16,000 M-1cm-1 at 350 nm | [3] |

| Quantum Yield (Φ) of AMC | ~0.5 - 0.9 (solvent dependent) | [4][5] |

Table 2: Kinetic Parameters for Protease Cleavage of Z-Arg-Arg-AMC and Related Substrates

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |

| Human Cathepsin B | Z-Arg-Arg-AMC | 126 | 0.0075 | 60 | 7.2 | [6][7][8][9] |

| Human Cathepsin B | Z-Arg-Arg-AMC | 211 | 0.0023 | 11 | 4.6 | [6][7][8][9] |

| Mackerel Cathepsin B | Z-Arg-Arg-MCA | 111.9 | - | 134.1 (µM-1min-1) | 6.0 | [10] |

| Human Cathepsin L | Z-Phe-Arg-AMC** | 0.77 | 1.5 | 1.95 x 106 | 5.5 | [7] |

| Mackerel Cathepsin L | Z-Arg-Arg-MCA | 13.9 | - | 215.8 (µM-1min-1) | 5.5 | [10] |

| Human Cathepsin V | Z-Phe-Arg-AMC** | - | - | - | 5.8 | [8][11] |

| Rat Trypsin Mutants | Tos-GPR-AMC*** | - | - | Varies | 8.0 | [12] |

Note: MCA (4-methylcoumaryl-7-amide) is structurally and functionally very similar to AMC. *Note: Data for the closely related substrate Z-Phe-Arg-AMC is provided as a reference for Cathepsin L and V, as specific data for Z-Arg-Arg-AMC was not readily available. **Note: A range of kinetic values are available for different trypsin mutants with a similar peptide substrate.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for performing enzyme activity assays using Z-Arg-Arg-AMC.

Protocol 1: In Vitro Protease Activity Assay

This protocol is suitable for purified or recombinant enzymes.

1. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the specific protease. For Cathepsin B, a common buffer is 100 mM sodium acetate, 1 mM EDTA, and 5 mM DTT, pH 5.5. For trypsin, 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0 is often used.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in single-use aliquots at -20°C, protected from light.

-

Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer. Keep on ice until use.

-

AMC Standard Solution: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. A serial dilution in assay buffer will be used to generate a standard curve.

2. Assay Procedure:

-

Add 50 µL of assay buffer to the wells of a black, flat-bottom 96-well plate.

-

Add 25 µL of the diluted enzyme solution to the wells. Include a no-enzyme control (assay buffer only).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of a 4x working solution of Z-Arg-Arg-AMC (prepared by diluting the stock solution in assay buffer) to each well. The final substrate concentration typically ranges from 10-100 µM.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm. Record readings every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

-

Generate an AMC standard curve by plotting fluorescence intensity against the known AMC concentration.

-

Convert the kinetic fluorescence data (RFU/min) to the rate of product formation (nmol/min) using the standard curve.

-

Determine the initial velocity (V₀) from the linear portion of the reaction progress curve.

-

For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Caption: A generalized workflow for an in vitro protease activity assay.

Protocol 2: Measuring Protease Activity in Cell Lysates

This protocol is adapted for measuring endogenous protease activity in cellular extracts.

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) on ice. The inclusion of a non-ionic detergent like Brij 35 (at concentrations near its critical micelle concentration) can sometimes enhance enzyme activity.[1][13]

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

2. Assay Procedure:

-

To the wells of a black, flat-bottom 96-well plate, add a standardized amount of cell lysate (e.g., 20-50 µg of total protein). Adjust the volume with lysis buffer.

-

Include appropriate controls:

-

No-lysate control: Lysis buffer only, to measure substrate auto-hydrolysis.

-

Inhibitor control: Lysate pre-incubated with a specific inhibitor of the target protease to confirm specificity.

-

-

Follow steps 3-6 from Protocol 1 for pre-incubation, reaction initiation, and fluorescence measurement.

3. Data Analysis:

-

Subtract the rate of fluorescence increase in the no-lysate control from all other readings.

-

Normalize the enzyme activity to the total protein concentration in each lysate sample (e.g., nmol/min/mg protein).

Signaling Pathways and Biological Context

The proteases targeted by Z-Arg-Arg-AMC are involved in numerous critical signaling pathways. Understanding this context is vital for interpreting experimental results.

Cathepsin B in Apoptosis

Cathepsin B, a lysosomal cysteine protease, can be released into the cytosol under cellular stress conditions, where it can participate in the apoptotic cascade.[1][14][15][16][17]

Caption: Simplified signaling pathway of Cathepsin B in apoptosis.

Trypsin and Protease-Activated Receptor 2 (PAR2) in Inflammation

Trypsin and other trypsin-like proteases are potent activators of PAR2, a G protein-coupled receptor involved in inflammatory responses.[2][13][18][19][20]

Caption: Overview of the Trypsin-PAR2 signaling pathway in inflammation.

Cathepsin V in Cellular Processes

Cathepsin V is involved in various physiological and pathological processes, including cancer progression and immune response.[20][21][22] Its signaling pathways are complex and can involve the degradation of extracellular matrix components and modulation of inflammatory pathways.

Caption: Simplified overview of Cathepsin V's role in cellular processes.

Conclusion

This compound remains a valuable tool for researchers studying proteases involved in a wide range of physiological and pathological processes. Its robust fluorogenic response upon cleavage provides a sensitive and reliable method for measuring enzyme activity. By understanding its core properties, adhering to detailed experimental protocols, and considering the biological context of its target enzymes, researchers can effectively leverage this substrate to advance their scientific investigations and drug discovery efforts. For studies requiring higher specificity for Cathepsin B, alternative substrates such as Z-Nle-Lys-Arg-AMC should be considered.[6][7][8][9][12][23]

References

- 1. Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new autocatalytic activation mechanism for cysteine proteases revealed by Prevotella intermedia interpain A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. apexbt.com [apexbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cohesionbio.com [cohesionbio.com]

- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]

- 12. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of detergents on catalytic activity of human endometase/matrilysin 2, a putative cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Activation mechanism and activity of globupain, a thermostable C11 protease from the Arctic Mid-Ocean Ridge hydrothermal system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cysteine protease - Wikipedia [en.wikipedia.org]

- 20. Cathepsin V drives lung cancer progression by shaping the immunosuppressive environment and adhesion molecules cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. CTSV cathepsin V [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Z-Arg-Arg-AMC Hydrochloride: A Fluorogenic Substrate for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Arg-Arg-AMC hydrochloride, a widely used fluorogenic substrate for the sensitive detection of protease activity. This document details its chemical properties, mechanism of action, and applications in research, with a focus on its utility as a substrate for Cathepsin B and other related enzymes. Detailed experimental protocols and representations of associated signaling pathways are provided to facilitate its use in laboratory settings.

Core Concepts: Chemical and Physical Properties

This compound, chemically known as N-α-Carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, is a synthetic peptide substrate. Its structure features a dipeptide sequence (Arginine-Arginine) recognized by specific proteases, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The carbobenzyloxy (Z) group serves as an N-terminal protecting group.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₀H₄₀ClN₉O₆ | [1][2] |

| Molecular Weight | 658.15 g/mol | [1] |

| CAS Number | 136132-67-7 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | [1] |

Note: Some sources may cite different molecular weights or formulas depending on the salt form and inclusion of solvent molecules.

Mechanism of Action: Fluorogenic Detection of Protease Activity

The utility of this compound lies in its fluorogenic properties. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a target protease, the free AMC is released. This liberated AMC fluoresces brightly upon excitation, and the intensity of this fluorescence is directly proportional to the enzymatic activity.

The excitation and emission maxima for the released 7-amino-4-methylcoumarin (AMC) are in the range of 340-380 nm and 440-460 nm, respectively.[4]

Mechanism of fluorogenic substrate cleavage.

Applications in Research: Enzyme Specificity

This compound is a well-established substrate for Cathepsin B, a lysosomal cysteine protease.[3][5] However, it is important to note that it can also be cleaved by other proteases that recognize the Arg-Arg sequence, such as certain trypsin-like proteases and other cathepsins like Cathepsin L and Cathepsin V.[6] Therefore, for precise quantification of a specific protease's activity in complex biological samples, the use of specific inhibitors is often recommended.

Experimental Protocols

The following protocols provide a general framework for using this compound in protease activity assays. Optimization may be required for specific experimental conditions and cell types.

Preparation of Reagents

-

Z-Arg-Arg-AMC Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.

-

Assay Buffer for Cathepsin B: A typical buffer consists of 25 mM MES, 5 mM DTT, pH 5.0.[6] The acidic pH mimics the lysosomal environment. For other proteases, the buffer composition and pH should be optimized.

Fluorometric Assay for Cathepsin B Activity (96-well plate format)

This protocol outlines a general procedure for measuring Cathepsin B activity in cell lysates or purified enzyme preparations.

Workflow for a fluorometric Cathepsin B assay.

Procedure:

-

Prepare AMC Standard Curve: To quantify enzyme activity, prepare a standard curve using free AMC. Serially dilute an AMC stock solution in the assay buffer to generate a range of concentrations (e.g., 0-50 µM).[6]

-

Plate Setup: In a black, clear-bottom 96-well plate, add your enzyme samples (e.g., cell lysates diluted to an appropriate concentration). Include a "no enzyme" control containing only the assay buffer.

-

Initiate Reaction: Add the Z-Arg-Arg-AMC working solution (diluted in assay buffer to the desired final concentration, e.g., 20 µM) to each well.

-

Fluorometric Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-5 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[6]

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each sample. Convert the fluorescence units to the amount of AMC released using the standard curve.

Cathepsin B in Cellular Signaling Pathways

Cathepsin B is a multifaceted protease involved in a variety of cellular processes, including protein degradation, apoptosis, and inflammation. Its dysregulation is implicated in several diseases, including cancer.[8][9]

Role of Cathepsin B in TNF-α Induced Apoptosis

Tumor Necrosis Factor-alpha (TNF-α) can induce apoptosis through a signaling cascade that can involve the release of Cathepsin B from the lysosome into the cytosol. Cytosolic Cathepsin B can then contribute to the activation of the apoptotic cascade.[10][11]

Cathepsin B in TNF-α signaling.

Cathepsin B and Inflammasome Activation

In certain contexts, cytosolic Cathepsin B can activate the NLRP3 inflammasome, a key component of the innate immune system. This leads to the processing and secretion of pro-inflammatory cytokines such as IL-1β.[12]

Cathepsin B's role in inflammation.

Storage and Stability

For optimal performance, this compound powder should be stored at -20°C, protected from moisture.[1] Stock solutions in DMSO can be stored at -20°C for short-term use or -80°C for long-term storage.[7] It is recommended to prepare single-use aliquots to avoid degradation from multiple freeze-thaw cycles.

Conclusion

This compound is a valuable tool for researchers studying proteases, particularly Cathepsin B. Its fluorogenic nature allows for sensitive and real-time measurement of enzymatic activity. Understanding its chemical properties, mechanism of action, and the biological pathways in which its target enzymes are involved is crucial for its effective application in research and drug development. The protocols and diagrams provided in this guide serve as a starting point for utilizing this versatile substrate in a variety of experimental settings.

References

- 1. benchchem.com [benchchem.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cathepsin B - Wikipedia [en.wikipedia.org]

- 9. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Suppression of cathepsin B attenuates myocardial injury via limiting cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Z-Arg-Arg-AMC Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the fluorogenic substrate Z-Arg-Arg-AMC hydrochloride, a vital tool for the study of cysteine proteases. This document outlines its chemical properties, detailed experimental applications, and its role within relevant biological pathways.

Core Properties of this compound

This compound is a synthetic peptide substrate primarily used to measure the activity of cathepsin B, a lysosomal cysteine protease. The substrate consists of a dipeptide sequence (Arginine-Arginine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the molecule is non-fluorescent. Enzymatic cleavage by proteases such as cathepsin B releases the AMC group, resulting in a quantifiable fluorescent signal.

Discrepancies in the reported molecular weight and chemical formula exist across various suppliers, which may be attributed to different salt forms or hydration states. The table below summarizes the physicochemical properties reported by prominent chemical suppliers.

| Property | Value | Source |

| Molecular Weight | 658.15 g/mol | MedChemExpress[1] |

| 621.3 g/mol | Echelon Biosciences[2] | |

| 621.69 g/mol | Sigma-Aldrich[3] | |

| Chemical Formula | C30H40ClN9O6 | MedChemExpress[1] |

| C30H39N9O6 (for hydrochloride) | Sigma-Aldrich[3] | |

| CAS Number | 136132-67-7 | MedChemExpress, Sigma-Aldrich[1][3] |

| 88937-61-5 | Echelon Biosciences[2] | |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Excitation Wavelength | ~365 nm | BenchChem[4] |

| Emission Wavelength | ~450 nm | BenchChem[4] |

Enzymatic Activity and Kinetic Parameters

Z-Arg-Arg-AMC is a well-established substrate for cathepsin B. The kinetic parameters of this interaction can be influenced by factors such as pH.

| Enzyme | Km Value | pH | Temperature | Source |

| Cathepsin B | 0.39 mM | 6.0 | 40 °C | Sigma-Aldrich[5] |

| Cathepsin B | 460 µM | 7.0 | 37 °C |

Experimental Protocols: Measuring Cathepsin B Activity

The enzymatic cleavage of this compound is a widely used method to determine cathepsin B activity in various samples, including cell lysates and live cells.

Fluorometric Assay for Cathepsin B Activity in a Microplate Reader

This protocol is designed for high-throughput screening and quantitative analysis of cathepsin B activity.

Materials:

-

Black-walled, clear-bottom 96-well plates

-

This compound substrate

-

Phenol red-free cell culture medium

-

Cathepsin B inhibitor (e.g., CA-074) as a negative control

-

DMSO for dissolving substrate and inhibitor

-

Fluorescence microplate reader with appropriate filters for AMC

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-Arg-Arg-AMC in DMSO.

-

Prepare a stock solution of a cathepsin B inhibitor (e.g., 10 mM CA-074 in DMSO).[4]

-

-

Plate Setup:

-

Substrate Addition:

-

Prepare a 2X working solution of Z-Arg-Arg-AMC in pre-warmed, serum-free medium.

-

Remove the existing medium from the wells (or half the volume) and add an equal volume of the 2X substrate solution to achieve a final working concentration, typically between 10-50 µM.[4]

-

-

Measurement:

-

Immediately begin kinetic readings using a fluorescence microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.[4]

-

Workflow for Cathepsin B Activity Assay

Role in Signaling Pathways: Cathepsin B in Apoptosis

Cathepsin B is a key player in various cellular processes, including apoptosis (programmed cell death). Under certain conditions, such as stimulation by tumor necrosis factor (TNF), cathepsin B can be released from the lysosome into the cytosol. In the cytosol, it can participate in the apoptotic cascade.[6][7][8]

One of the key mechanisms involves the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family. Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c. This, in turn, triggers the activation of caspases, which are the executioners of apoptosis.[9] Cathepsin B can act downstream of caspase activation in the TNF-triggered apoptosis cascade.[6][7]

Simplified TNF-Induced Apoptosis Pathway Involving Cathepsin B

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 3. Cathepsin B substrate, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 6. Cathepsin B acts as a dominant execution protease in tumor cell apoptosis induced by tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor | Semantic Scholar [semanticscholar.org]

- 9. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Z-Arg-Arg-AMC Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Arg-Arg-AMC hydrochloride, a crucial tool for studying protease activity. This document outlines its chemical and physical properties, storage and stability information, detailed experimental protocols for its use, and its relevance in cellular signaling pathways.

Core Compound Information

This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of Cathepsin B, a lysosomal cysteine protease.[1] The substrate consists of a dipeptide sequence (Arginine-Arginine) that is preferentially cleaved by Cathepsin B, linked to the fluorescent reporter group 7-amino-4-methylcoumarin (B1665955) (AMC).[1] In its intact, uncleaved form, the molecule is non-fluorescent. Upon enzymatic cleavage by Cathepsin B, the free AMC group is liberated, emitting a fluorescent signal that can be quantified to determine enzyme activity.[1][2]

CAS Number: 136132-67-7[3]

Physicochemical and Handling Data

Proper handling and storage are critical for the reliable performance of this compound in experimental assays. The following tables summarize its key properties and recommended storage conditions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₉N₉O₆ (as free base) | |

| C₃₀H₄₀ClN₉O₆ (as hydrochloride) | [3] | |

| Molecular Weight | 621.69 g/mol | |

| 658.15 g/mol | [3] | |

| Appearance | White to off-white solid/powder | [3] |

| Purity | >96% | [4] |

| Excitation Wavelength | ~360-380 nm | [4] |

| Emission Wavelength | ~440-460 nm | [4] |

Note: Discrepancies in molecular formula and weight may exist between different suppliers and whether the value is for the hydrochloride salt or the free base.

Table 2: Solubility and Stability

| Condition | Recommendation | Source(s) |

| Solvent | Soluble in DMSO. Use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic. | |

| Powder Storage | Store at -20°C, sealed, and protected from moisture. | |

| Stock Solution Storage | Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months. Solutions should be sealed and protected from moisture. | [3] |

Signaling Pathway Involvement: Cathepsin B in Apoptosis

Cathepsin B plays a significant role in various physiological and pathological processes, including apoptosis (programmed cell death).[1] Under cellular stress or upon receiving specific death signals (e.g., from TNF-α), lysosomal membrane permeabilization can occur, leading to the release of Cathepsin B into the cytosol.[5][6] In the cytosol, Cathepsin B can initiate a cascade of events leading to apoptosis. One key mechanism is the cleavage of the pro-apoptotic Bcl-2 family member, Bid, into its truncated form, tBid.[7][8] tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the caspase-dependent execution phase of apoptosis.[5][9] This pathway highlights Cathepsin B as a critical initiator in certain apoptotic contexts.[6]

Experimental Protocols

The following is a detailed protocol for measuring Cathepsin B activity in live cells using this compound with a fluorescence microplate reader. This method allows for quantitative analysis of enzyme activity in response to various experimental treatments.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer with a neutral pH (e.g., pH 7.4). For cysteine proteases like Cathepsin B, including a reducing agent such as Dithiothreitol (DTT) in the buffer is often necessary for full activity.

-

Substrate Stock Solution (10 mM):

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Carefully weigh the desired amount of powder.

-

Dissolve in fresh, anhydrous DMSO to a final concentration of 10 mM. (e.g., For 1 mg of powder with a MW of 658.15, add approximately 152 µL of DMSO).

-

Vortex thoroughly until fully dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

-

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

-

-

Substrate Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentration (e.g., a 2X working solution of 10-200 µM) in pre-warmed, serum-free cell culture medium. Protect this solution from light.[1]

-

(Optional) Inhibitor Control: Prepare a stock solution of a specific Cathepsin B inhibitor (e.g., 10 mM CA-074 in DMSO) for use as a negative control.[1]

Assay Procedure (96-Well Plate Format)

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well. Culture overnight to allow for cell adherence.[1]

-

Experimental Treatment: Treat cells with the compounds of interest for the desired duration.

-

Plate Setup: Designate wells for each condition:

-

Sample Wells: Cells treated with the experimental compound.

-

Negative Control Wells: Untreated cells.

-

Inhibitor Control Wells: Cells pre-treated with a Cathepsin B inhibitor (e.g., for 30-60 minutes) prior to adding the substrate.[1]

-

Blank Wells: Medium only (no cells) plus the substrate working solution to measure background fluorescence.[1]

-

-

Initiate Reaction: Remove the culture medium from the wells. Add an equal volume of the 2X substrate working solution to each well to start the enzymatic reaction.

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

-

Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis: The rate of increase in fluorescence (RFU/min) is directly proportional to the Cathepsin B activity in the sample. Subtract the background fluorescence (from blank wells) and compare the rates between different experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B mediates TRAIL-induced apoptosis in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin B acts as a dominant execution protease in tumor cell apoptosis induced by tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Z-Arg-Arg-AMC hydrochloride excitation and emission spectra

An In-depth Technical Guide to the Fluorogenic Protease Substrate: Z-Arg-Arg-AMC Hydrochloride

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the use of this compound, a fluorogenic substrate for monitoring the activity of certain proteases, most notably Cathepsin B.

Introduction

This compound is a synthetic peptide substrate consisting of two arginine residues linked to a highly fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC molecule, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This property allows for the sensitive, real-time measurement of enzyme activity. While it is widely used as a substrate for the lysosomal cysteine protease Cathepsin B, it can also be cleaved by other trypsin-like proteases.[1][2][3]

Spectroscopic Properties

The utility of Z-Arg-Arg-AMC as a fluorogenic substrate is dependent on the distinct spectral properties of the cleaved AMC fluorophore. The optimal instrument settings for detecting the enzymatic activity are based on the excitation and emission maxima of free AMC.[1]

| Parameter | Recommended Wavelength (nm) | Wavelength Range (nm) |

| Excitation (Ex) | ~360 - 380 | 340 - 380[1][3][4][5] |

| Emission (Em) | ~460 | 440 - 460[1][3][4][5] |

Note: The exact optimal wavelengths may vary slightly depending on the specific fluorometer, filter sets, and buffer conditions used. A preliminary scan to determine the optimal settings for your instrument is recommended.[1]

Experimental Protocols

Accurate and reproducible results depend on the proper preparation of reagents and a carefully designed assay setup. The following protocols provide a general framework that should be optimized for specific experimental conditions.

Protocol 1: Stock Solution Preparation

A concentrated stock solution is typically prepared in an organic solvent and stored frozen in single-use aliquots to maintain substrate integrity and ensure reproducibility.[4]

Methodology:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.[4]

-

Reconstitution: Add fresh, anhydrous Dimethyl Sulfoxide (DMSO) to the powder to achieve a desired stock concentration, typically between 10 mM and 100 mM.[1][4] For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 658.15 g/mol ), add approximately 152 µL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Brief sonication or warming at 37°C can be used to aid dissolution.[4]

-

Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots. Store the aliquots protected from light at -20°C for short-term storage or -80°C for long-term stability.[1][4] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: General Fluorometric Assay for Cathepsin B Activity

This protocol describes a general workflow for measuring the activity of Cathepsin B or other suitable proteases in a 96-well plate format.

Materials:

-

Z-Arg-Arg-AMC stock solution (from Protocol 1)

-

Enzyme source (e.g., purified Cathepsin B, cell or tissue lysates)

-

Assay Buffer: The optimal buffer depends on the enzyme. For Cathepsin B, a buffer with a slightly acidic pH is often used to mimic the lysosomal environment.[1] A common formulation is 100 mM sodium acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, at pH 5.5.[6] For other applications, a neutral pH buffer (e.g., pH 7.4) can be used.[4]

-

Black, opaque 96-well microplate suitable for fluorescence measurements.[4]

-

Fluorescence microplate reader pre-heated to the desired assay temperature (e.g., 37°C).[1][4]

Methodology:

-

Reagent Preparation: Prepare the assay buffer and equilibrate it to the assay temperature (e.g., 37°C).[6]

-

Plate Setup: Add your enzyme samples (e.g., purified enzyme or cell lysates) to the wells of the microplate. The final volume per well is typically 100-200 µL.

-

Controls: Include appropriate controls in separate wells:

-

No-Enzyme Control: Contains assay buffer and substrate but no enzyme, to measure background fluorescence.[4]

-

Inhibitor Control (Optional): Contains enzyme, substrate, and a known inhibitor of the target protease to confirm enzyme-specific activity.

-

-

Substrate Working Solution: On the day of the assay, thaw an aliquot of the Z-Arg-Arg-AMC stock solution. Dilute it in the pre-warmed assay buffer to the final desired working concentration (e.g., 5-100 µM).[4] This solution should be protected from light.

-

Initiate Reaction: To start the enzymatic reaction, add the substrate working solution to each well.[4][6]

-

Measure Fluorescence: Immediately place the plate in the pre-warmed fluorescence microplate reader.[4]

-

Data Acquisition: Measure the fluorescence intensity in kinetic mode, taking readings at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.[4] Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[4][6]

-

Data Analysis: The rate of increase in fluorescence (RFU/second) is proportional to the enzyme's activity. This rate can be calculated from the linear portion of the kinetic curve. A standard curve using free AMC can be generated to convert the fluorescence readings into the molar amount of cleaved substrate.[1]

Signaling Pathways Involving Cathepsin B

Z-Arg-Arg-AMC is instrumental in studying the activity of Cathepsin B, a protease implicated in several critical signaling pathways, particularly apoptosis (programmed cell death). Under normal physiological conditions, Cathepsin B is sequestered within lysosomes.[7] However, in response to various cellular stresses, such as DNA damage or oxidative stress, the lysosomal membrane can become permeabilized.[8] This event leads to the release of Cathepsin B and other lysosomal proteases into the cytosol.[7]

Once in the cytosol, Cathepsin B can initiate or amplify cell death signals through several mechanisms. It can directly activate downstream executioner caspases (e.g., Caspase-3) or cleave other cellular proteins, contributing to the apoptotic cascade.[8][9] There is significant crosstalk between this lysosomal pathway and the mitochondrial pathway of apoptosis, where Cathepsin B can influence mitochondrial outer membrane permeabilization.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 3. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase- and mitochondrial dysfunction-dependent mechanisms of lysosomal leakage and cathepsin B activation in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protease signalling in cell death: caspases versus cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Arg-Arg-AMC Hydrochloride: A Technical Guide for Trypsin-Like Protease Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of biomedical research and drug development, the accurate detection and quantification of protease activity are critical for understanding disease mechanisms and identifying novel therapeutic agents. Proteases, enzymes that catalyze the breakdown of proteins, are involved in a myriad of physiological and pathological processes, including apoptosis, inflammation, and cancer.[1] Among the tools available for studying these enzymes, fluorogenic substrates offer a sensitive and continuous method for monitoring enzyme activity.[1][2] This guide provides an in-depth technical overview of Z-Arg-Arg-AMC hydrochloride, a widely utilized fluorogenic substrate for the detection of trypsin-like proteases and cathepsin B.[1][3][4][5][6]

Core Principles of this compound-Based Assays

This compound is a synthetic dipeptide substrate composed of two arginine residues linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore.[1][4] The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide and the AMC group. In its intact form, the substrate is non-fluorescent. However, upon hydrolysis by a target protease, the highly fluorescent AMC molecule is released.[1][7] The resulting increase in fluorescence intensity is directly proportional to the protease activity and can be monitored in real-time using a fluorescence microplate reader or spectrofluorometer.[1][8]

Mechanism of Action

Physicochemical Properties

| Property | Value |

| Molecular Formula | C30H39N9O6 · HCl |

| Molecular Weight | 621.7 g/mol [9] |

| Excitation Wavelength | 340-360 nm[10] |

| Emission Wavelength | 440-460 nm[10] |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO[10][11] |

| Storage | Store at -20°C, protected from light and moisture[3][11][12] |

Substrate Specificity and Performance

Z-Arg-Arg-AMC is primarily recognized and cleaved by proteases that have a preference for arginine residues at the P1 and P2 positions of the cleavage site.[1] This makes it a suitable substrate for trypsin-like serine proteases and the lysosomal cysteine protease, Cathepsin B.[1][4][5][6] However, it is important to note that this substrate is not entirely specific for Cathepsin B and can be cleaved by other cysteine proteases such as cathepsins L and V.[11][13] The specificity of the substrate is also pH-dependent, showing greater selectivity for Cathepsin B at neutral pH compared to acidic conditions.[11][13][14]

Quantitative Data: Specific Activity of Cysteine Cathepsins on Z-Arg-Arg-AMC

| Protease | pH 4.6 Specific Activity (RFU/s/ng) | pH 7.2 Specific Activity (RFU/s/ng) |

| Cathepsin B | ~5 | ~15 |

| Cathepsin L | ~2 | Inactive |

| Cathepsin V | ~1 | Inactive |

| Cathepsin K | Inactive | Inactive |

| Cathepsin S | Inactive | Inactive |

| Data adapted from comparative studies.[11] |

Experimental Protocols

General Assay for Purified Protease Activity

This protocol provides a general framework for measuring the activity of a purified protease using Z-Arg-Arg-AMC. Optimization of buffer conditions, pH, and substrate concentration is recommended for each specific enzyme.

Materials:

-

This compound

-

DMSO

-

Purified protease

-

Assay Buffer (e.g., for Cathepsin B: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.8[11])

-

96-well black microplate[1]

-

Fluorescence microplate reader[1]

Procedure:

-

Prepare a 10 mM stock solution of Z-Arg-Arg-AMC in DMSO. Store this stock solution in aliquots at -20°C.[11]

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20-100 µM).[11] Prepare this solution fresh.

-

Dilute the purified enzyme in the assay buffer to the desired concentration.

-

Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate. Include a no-enzyme control by adding 50 µL of assay buffer instead.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[1]

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.[1]

-

Immediately measure the fluorescence intensity in a pre-warmed fluorescence microplate reader. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[1]

-

Record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.[1][11]

-

Data Analysis:

Measuring Protease Activity in Cell Lysates

Materials:

-

All materials from the purified protease assay.

-

Cells of interest.

-

Cold PBS.

-

Lysis buffer (e.g., RIPA buffer).

-

Protease inhibitor cocktail (optional, ensure it does not inhibit the target protease).

Procedure:

-

Harvest and wash cells with cold PBS.[11]

-

Lyse the cells in a suitable lysis buffer.[11]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]

-

Determine the protein concentration of the lysate.

-

Add a standardized amount of cell lysate (e.g., 10-50 µg of total protein) to the wells of a black 96-well plate.[11]

-